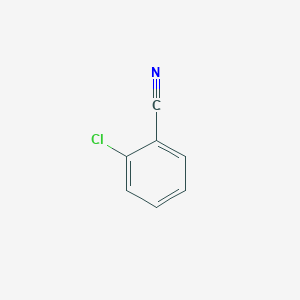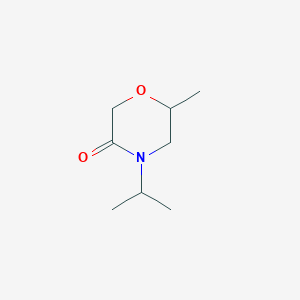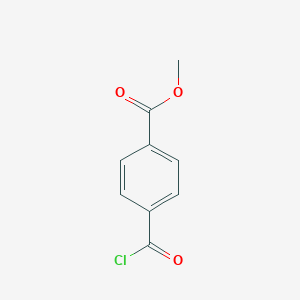
3-メトキシベンジルクロリド
概要
説明
3-Methoxybenzyl chloride: is an organic compound with the molecular formula C8H9ClO 3-(Chloromethyl)anisole . This compound is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. It is particularly valuable in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 3-Methoxybenzyl chloride is widely used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of diarylmethanes via palladium-catalyzed cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, 3-methoxybenzyl chloride is used to synthesize various pharmaceutical compounds. It serves as a building block for drugs that target specific biological pathways.
Industry: The compound is used in the production of agrochemicals and fragrances . Its reactivity makes it a valuable intermediate in the manufacture of various industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzyl alcohol with thionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature for about an hour .
Industrial Production Methods: In industrial settings, the production of 3-methoxybenzyl chloride often involves the same basic principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices to achieve efficient production .
化学反応の分析
Types of Reactions: 3-Methoxybenzyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl chloride group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents like or .
Oxidation: Oxidizing agents such as or can be used to convert 3-methoxybenzyl chloride to 3-methoxybenzaldehyde.
Reduction: Reducing agents like or can reduce 3-methoxybenzyl chloride to 3-methoxybenzyl alcohol.
Major Products:
Nucleophilic Substitution: Produces derivatives like or .
Oxidation: Produces .
Reduction: Produces 3-methoxybenzyl alcohol .
作用機序
The mechanism of action of 3-methoxybenzyl chloride primarily involves its role as an alkylating agent . The benzyl chloride group can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in various synthetic applications to introduce the 3-methoxybenzyl group into target molecules .
類似化合物との比較
- 4-Methoxybenzyl chloride
- 2-Methoxybenzyl chloride
- 3-Methoxybenzoyl chloride
Comparison:
- 4-Methoxybenzyl chloride and 2-Methoxybenzyl chloride are positional isomers of 3-methoxybenzyl chloride. They differ in the position of the methoxy group on the benzene ring, which can influence their reactivity and the types of reactions they undergo.
- 3-Methoxybenzoyl chloride has a similar structure but contains a carbonyl group instead of a methylene group. This difference significantly alters its chemical properties and reactivity, making it more suitable for acylation reactions rather than alkylation .
3-Methoxybenzyl chloride stands out due to its specific reactivity profile, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-(chloromethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISFWWEOGVMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231719 | |
| Record name | m-(Chloromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-98-6 | |
| Record name | 3-Methoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Chloromethyl)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-(Chloromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(chloromethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAG2TC49EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methoxybenzyl chloride in organic synthesis?
A: 3-Methoxybenzyl chloride serves as a versatile building block in organic synthesis, primarily as a protecting group for alcohols and phenols. For example, it reacts with 4-hydroxy-6-methyl-2-pyrone to form 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone []. This protected compound can then be used in further reactions, and the protecting group can be easily removed later.
Q2: Can you describe a specific reaction where 3-Methoxybenzyl chloride plays a crucial role?
A: In the synthesis of (±)-sempervirol, 3-Methoxybenzyl chloride is crucial in constructing the complex ring structure of the target molecule []. Specifically, it reacts with β-cyclocitral to form an intermediate alcohol. This alcohol is then subjected to oxidation and intramolecular cyclization, leading to the formation of key precursors to (±)-sempervirol.
Q3: Has 3-Methoxybenzyl chloride been used in the synthesis of biologically active compounds?
A: Yes, 3-Methoxybenzyl chloride has been employed in synthesizing various biologically relevant molecules. One notable example is its use in preparing a series of 2,3-diarylindenes designed as fluorescent estrogens []. In this case, 3-Methoxybenzyl chloride reacts with 1,2-diarylethanones, followed by cyclodehydration to yield the desired indene derivatives. These fluorescent estrogens are valuable tools for studying the estrogen receptor.
Q4: Are there any studies on the catalytic applications of compounds derived from 3-Methoxybenzyl chloride?
A: Researchers have explored the catalytic potential of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes derived from 3-Methoxybenzyl chloride []. By reacting 3-Methoxybenzyl chloride with 1-{(ethoxycarbonyl)methyl}benzimidazole and subsequently with nickelocene, they synthesized these complexes. These complexes demonstrated catalytic activity in Kumada coupling reactions, showcasing the potential of 3-Methoxybenzyl chloride derivatives in catalysis.
Q5: Does the structure of molecules similar to 3-Methoxybenzyl chloride influence their biological activity?
A: Research suggests that structural modifications to compounds analogous to 3-Methoxybenzyl chloride significantly impact their biological activity. For instance, in the study on 1,2-dialkylated 1,2-bis(4- or 3-hydroxyphenyl)ethane estrogens and antiestrogens, introducing methyl groups at specific positions altered their binding affinity to the estradiol receptor and, interestingly, even shifted some antiestrogens to display full estrogenic activity []. This finding highlights the importance of structural considerations in drug design and the potential of subtle modifications to profoundly impact biological effects.
Q6: Are there any known analytical techniques for characterizing compounds related to 3-Methoxybenzyl chloride?
A: Characterization of compounds synthesized using 3-Methoxybenzyl chloride relies on standard analytical techniques. For instance, in a study investigating the [2+2] photocycloaddition reactions of 2-pyrone derivatives, researchers used X-ray diffraction to determine the crystal structure of a 1:1 complex formed between 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone and maleimide []. This approach allowed them to confirm the complex formation and understand its solid-state structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
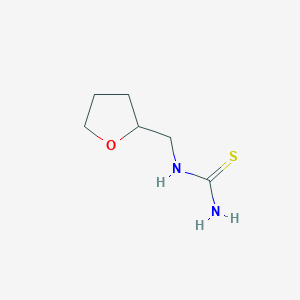
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)

![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)

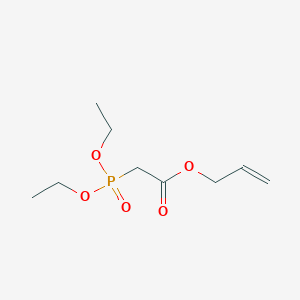
![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
